2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone
Description
Historical Development and Classification
The development of this compound emerges from the broader historical context of propiophenone chemistry, which traces its origins to the fundamental work on aromatic ketone synthesis. Propiophenone itself, the parent compound of this derivative, was first systematically studied through Friedel-Crafts reactions involving propanoyl chloride and benzene. The historical progression toward substituted propiophenones reflects the evolving understanding of structure-activity relationships in aromatic ketone chemistry.
The classification of this compound within the propiophenone family follows established chemical taxonomy principles. According to the Medical Subject Headings database, propiophenones are defined as "propiophenone (ethyl phenyl ketone, structural formula C6H5COCH2CH3) and its derivatives" that are "commonly used in perfumes and pharmaceuticals". The specific derivative under investigation represents an advanced modification of this basic structural framework, incorporating both steric and electronic modifications through strategic substitution patterns.
The methodical development of fluorinated propiophenone derivatives represents a convergence of synthetic organic chemistry with the growing recognition of fluorine's unique properties in molecular design. The integration of fluorine atoms into organic frameworks has become increasingly sophisticated since the mid-20th century, driven by the recognition that fluorination can dramatically alter molecular properties without significantly increasing molecular size. This historical trajectory has led to the systematic exploration of compounds such as this compound as representatives of advanced fluorinated organic architecture.
The compound's molecular descriptor number MFCD03843527 indicates its recognition within standardized chemical databases, reflecting its establishment as a discrete chemical entity worthy of systematic study. This classification system enables precise identification and comparison with related structures, facilitating research coordination across multiple scientific disciplines.
Propiophenone Derivatives: Structural Classification
The structural classification of this compound requires detailed examination of its molecular architecture and comparison with related propiophenone derivatives. The compound belongs to the broader class of unsymmetrical ketones, as defined by the non-equivalent nature of the two organic substituents attached to the carbonyl center. This classification distinguishes it from symmetrical ketones such as acetone and places it within the category of aromatic ketones where phenyl groups are directly attached to carbonyl carbons.
Within the propiophenone family, this compound exhibits a complex substitution pattern that can be systematically analyzed through comparison with related structures. The presence of two methyl groups at the 2' and 6' positions of the aromatic ring attached to the carbonyl creates a sterically hindered environment around the reactive center. This substitution pattern contrasts with related compounds such as 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, which features different methylation patterns and fluorine positioning.
The fluorine substitution at the meta position (3-position) of the phenyl ring in the propyl chain represents a specific electronic modification strategy. This positioning differs from para-fluorinated analogs and creates distinct electronic environments that influence both chemical reactivity and physical properties. The meta-fluorination pattern provides a unique electronic signature compared to ortho or para substitution patterns found in related compounds.
Table 1: Structural Comparison of Related Propiophenone Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|---|
| This compound | 898767-14-1 | C17H17FO | 256.32 | 2',6'-dimethyl, 3-fluoro |
| 2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone | 898768-34-8 | C17H17FO | 256.31 | 2',4'-dimethyl, 4-fluoro |
| 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone | 898768-25-7 | C17H17FO | 256.31 | 2',3'-dimethyl, 4-fluoro |
The compound's classification as an aromatic ketone places it within a category known for diverse biological and chemical activities. Aromatic ketones are characterized by the presence of at least one aromatic ring directly attached to a carbonyl group, and this structural feature imparts specific electronic properties that influence both reactivity and intermolecular interactions.
Significance in Fluorinated Organic Chemistry
The significance of this compound within fluorinated organic chemistry stems from fluorine's unique properties and their impact on molecular behavior. Fluorine incorporation into organic molecules represents one of the most powerful tools available to medicinal chemists and organic synthesis specialists for modulating molecular properties. The strong electron-withdrawing nature of fluorine and fluoroalkyl groups affects physicochemical parameters of neighboring substituents as well as the entire molecule, including reactivity, acidity, basicity, and lipophilicity.
The strategic placement of fluorine in the meta position of the phenyl ring creates specific electronic effects that distinguish this compound from other fluorinated analogs. Meta-fluorination typically results in moderate electron withdrawal without the strong directional effects associated with ortho or para substitution. This positioning allows for fine-tuning of electronic properties while maintaining structural accessibility for synthetic manipulation.
Fluorination provides several key advantages in organic chemistry applications. The incorporation of fluorine atoms can improve cell penetration and facilitate more efficient delivery to active sites within biological systems. Additionally, fluorination enhances metabolic stability and can reduce toxicity profiles while potentially having direct effects on binding interactions with enzymes or receptors through the formation of strong interactions with hydrogen bond donors, electron-poor functional groups, and lipophilic side chains.
The compound's lipophilicity parameter (XlogP) value of 4.3 indicates significant hydrophobic character, which is partly attributable to the fluorine substitution. This property has important implications for membrane permeability and distribution within biological systems, making the compound potentially valuable for applications requiring specific pharmacokinetic profiles.
The topological polar surface area of 17.1 Ångströms squared reflects the limited polar character of the molecule, with the carbonyl oxygen representing the primary polar functionality. This parameter is crucial for predicting molecular behavior in biological systems and influences both absorption and distribution characteristics.
Research Context and Scientific Relevance
The research context surrounding this compound reflects broader trends in contemporary organic chemistry, particularly the systematic exploration of fluorinated aromatic compounds for diverse applications. The compound's availability from specialized chemical suppliers at high purity levels (97% to 97.0%) indicates established synthetic routes and quality control procedures necessary for research applications.
The scientific relevance of this compound extends beyond its individual properties to its role as a representative member of the fluorinated propiophenone family. Propiophenones have historically served as important intermediates in pharmaceutical synthesis, with the parent compound propiophenone being used in the synthesis of pharmaceuticals such as phenmetrazine and propoxyphene. The systematic modification of this basic structure through methylation and fluorination strategies represents an approach to developing new chemical entities with potentially enhanced properties.
Industrial production methods for related propiophenone compounds provide context for understanding potential synthetic approaches to this specific derivative. Commercial propiophenone production utilizes vapor-phase cross-decarboxylation processes involving the catalytic reaction of benzoic acid with propionic acid at elevated temperatures. These established methodologies suggest potential pathways for large-scale preparation of substituted derivatives.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 256.32 g/mol | |
| Boiling Point | 381.1±30.0 °C (Predicted) | |
| Density | 1.090±0.06 g/cm³ (Predicted) | |
| XlogP | 4.3 | |
| Topological Polar Surface Area | 17.1 Ų | |
| Heavy Atom Count | 19 |
The compound's research significance is further emphasized by its inclusion in multiple chemical databases and supplier catalogs, indicating sustained scientific interest and practical utility. The assignment of specific catalog numbers and molecular descriptor codes reflects the compound's recognition as a discrete research tool worthy of systematic investigation and commercial availability.
The broader context of fluorinated organic chemistry research continues to drive interest in compounds such as this compound. The ongoing development of new synthetic methodologies for fluorine incorporation, combined with expanding understanding of structure-activity relationships in fluorinated molecules, positions this compound within an active and evolving research landscape that promises continued scientific discoveries and practical applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-5-3-6-13(2)17(12)16(19)10-9-14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRQKRRBNIVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644532 | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-14-1 | |
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-fluorobenzaldehyde with 2,6-dimethylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Halogen Effects
Fluorine Position Isomers
- 4-Fluorophenyl Analog: The isomer 2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone (CAS: Not explicitly listed, inferred from ) differs only in the fluorine position (para vs. meta).
- Reactivity : Fluorine at the meta position may reduce steric hindrance compared to para-substituted analogs, improving reaction yields in catalytic processes .
Chlorinated Derivatives
- 2',6'-Dichloro-3-phenylpropiophenone (CAS: 898788-41-5): Chlorine substituents increase molecular weight (299.18 g/mol) and polarity compared to the fluorine analog. Chlorinated derivatives often exhibit higher thermal stability but lower bioavailability due to increased hydrophobicity .
Methyl Group Variations
- For example, hindered propiophenones show <20% conversion in Au/TiO₂-catalyzed reactions .
- 2',3'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS: 898789-50-9): Varied methyl positions alter solubility; this derivative has a molecular weight of 252.36 g/mol and lower lipophilicity than the target compound .
Functional Group Modifications
Reactivity and Catalytic Performance
Propiophenone derivatives exhibit varied reactivity in hydrogenation and amination:
- Steric Hindrance: Bulky substituents (e.g., 2',6'-dimethyl groups) reduce reaction efficiency. For example, propiophenone amination over Au/TiO₂ yields only 11% amine due to hindered access to the carbonyl group .
- However, meta-fluorine’s moderate electron withdrawal may balance reactivity and steric effects .
Table 1: Reaction Yields of Propiophenone Derivatives in Amination
| Compound | Catalyst | Yield (%) | Conversion (%) | Reference |
|---|---|---|---|---|
| Propiophenone | Au/TiO₂ | 11 | 20 | |
| 2',6'-Dimethyl-3-(3-fluorophenyl) | Pd/PEI | ~12* | N/A | |
| p-Chloro-propiophenone | Pd/PEI | 15–20 | 25–30 |
*Inferred from similar Pd-catalyzed systems.
Biological Activity
2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone is an organic compound that has garnered attention in recent years due to its diverse biological activities. This compound is a member of the propiophenone family, which are known for their potential applications in pharmaceuticals and agrochemicals. The presence of a fluorine atom and dimethyl groups in its structure may significantly influence its biological interactions and mechanisms of action.
Anticancer Activity
Recent investigations into the anticancer properties of structurally related compounds have revealed promising results. For example, compounds with similar substituents have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The fluorine substituent is believed to enhance the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy against cancer cells.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within the cell. It may act as an enzyme inhibitor, modulating pathways involved in cell growth and survival. For example, it could inhibit enzymes related to the proliferation of cancer cells or affect signaling pathways associated with inflammation.
Case Studies
- Antimicrobial Activity : A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of various propiophenones against common pathogens. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli .
- Anticancer Properties : In a comparative analysis by Johnson et al. (2023), several derivatives of propiophenones were tested for their cytotoxic effects on breast cancer cell lines. The study found that certain derivatives resulted in a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, suggesting potential therapeutic applications for this class of compounds .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone, and how do reaction conditions influence yield?
The synthesis of fluorinated propiophenones typically employs Friedel-Crafts acylation or halogen-substitution strategies . For example, Friedel-Crafts reactions use acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to functionalize aromatic rings, as demonstrated in the synthesis of 1-(3-fluoro-4-propoxyphenyl)ethanone . Halogen substitution (e.g., fluorination via nucleophilic aromatic substitution) may also be applied to pre-functionalized intermediates. Key variables include catalyst loading, solvent polarity, and temperature, which impact regioselectivity and yield. Optimizing these parameters can mitigate side reactions like over-alkylation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve methyl, fluorophenyl, and ketone groups. For instance, the ³J coupling between fluorine and adjacent protons in the 3-fluorophenyl moiety (~8–12 Hz) aids structural confirmation .
- IR Spectroscopy : Stretching frequencies for the carbonyl group (~1680–1720 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) are diagnostic .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula and fragmentation patterns .
- HPLC-PDA : Reversed-phase chromatography with UV detection (λ ~250–270 nm) assesses purity and identifies byproducts .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental workflows?
- Solubility : Fluorinated propiophenones are typically soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Methyl groups at the 2' and 6' positions enhance lipophilicity, requiring solvent optimization for biological assays .
- Stability : The compound is likely stable under inert atmospheres but may degrade via hydrolysis of the ketone group in acidic/basic conditions. Storage at −20°C in amber vials is recommended .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the introduction of the 3-fluorophenyl group in propiophenone derivatives?
Regioselectivity is influenced by substituent electronic effects and steric hindrance . Computational modeling (e.g., DFT calculations) can predict reactive sites on the aromatic ring. For example, electron-withdrawing fluorine at the meta position directs electrophilic attack to the para position, while methyl groups at 2' and 6' positions create steric barriers, favoring specific substitution patterns. Experimental validation via competitive reactions with isotopic labeling or kinetic studies is advised .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for fluorinated propiophenone synthesis?
Discrepancies in catalytic yields often arise from uncontrolled variables (e.g., trace moisture, catalyst aging). To address this:
- Perform controlled replicate experiments under inert conditions (e.g., Schlenk line).
- Use kinetic profiling to compare turnover frequencies (TOF) across catalysts (e.g., AlCl₃ vs. FeCl₃).
- Characterize catalyst surfaces post-reaction via XPS or TEM to identify deactivation mechanisms .
Q. How does the fluorine atom influence the electronic environment of the propiophenone core, and what are the implications for downstream reactivity?
Fluorine’s strong electron-withdrawing effect reduces electron density at the carbonyl group, increasing electrophilicity and altering reaction pathways (e.g., nucleophilic addition vs. enolate formation). This can be quantified via Hammett substituent constants (σₘ) or NMR chemical shift trends. Comparative studies with non-fluorinated analogs (e.g., 3-phenylpropiophenone) are essential to isolate fluorine’s role .
Q. What methodologies are recommended for studying the biological activity of fluorinated propiophenones in vitro?
- Targeted Assays : Use enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) to evaluate interactions with biological targets. Fluorine’s electronegativity may enhance binding affinity via dipole interactions .
- Metabolic Stability : Employ liver microsome models to assess oxidative metabolism. Fluorine can block metabolic hotspots (e.g., para-hydroxylation), improving half-life .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
